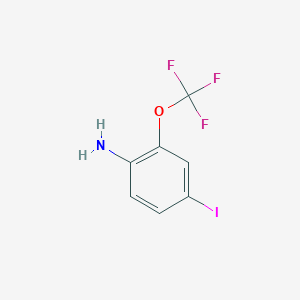

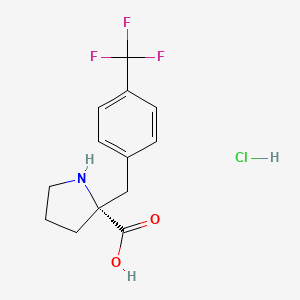

(R)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

Übersicht

Beschreibung

The compound (R)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is not directly discussed in the provided papers. However, it is related to the field of unusual amino acids and their derivatives, which are of significant interest in the synthesis of bioactive peptides and new chemical entities. The compound appears to be a pyrrolidine-based amino acid derivative, which suggests its potential utility in the synthesis of enantiomerically pure amino acids, as indicated by the research on similar compounds .

Synthesis Analysis

The synthesis of related compounds, such as (R)- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide hydrochloride, has been reported to be scalable and environmentally friendly . Although the exact synthesis of (R)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis. The importance of innovative methodologies that avoid tedious resolution procedures is emphasized, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

While the molecular structure of (R)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is not directly analyzed in the provided papers, the structure of related compounds, such as the benzoic acid derivative in the 2-amino-5-chloropyridine–benzoic acid complex, has been studied. The carboxyl group in this complex is noted to be twisted away from the attached ring, and the crystal structure is stabilized by hydrogen bonds . These structural insights could be relevant when considering the molecular interactions and stability of the compound of interest.

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of (R)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride. However, they do mention the catalytic activity of Ru(II) complexes in the dehydrogenation of primary alcohols to carboxylic acids , and the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) for the intermolecular dehydration of benzoic acid and aromatic hydrocarbons to yield benzophenones . These reactions highlight the potential reactivity of carboxylic acid derivatives and the influence of trifluoromethyl groups in chemical transformations, which may be applicable to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride are not described in the provided papers. However, the presence of the trifluoromethyl group is known to influence the physical properties of compounds, such as their lipophilicity and metabolic stability, which could be inferred for the compound of interest. The papers also describe the importance of the crystalline structure and hydrogen bonding in determining the properties of related compounds .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Research has explored the crystal structure of related trifluoromethyl pyrrolidine derivatives to understand their chemical properties and potential as antibacterial agents. For instance, a study by Fukui et al. (1997) analyzed the crystal structure of a derivative to determine the absolute configuration, aiding in the development of new quinolone antibacterial agents with potent activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Fukui et al., 1997).

Synthesis of Pyrrolidine Derivatives

The synthesis of pyrrolidine derivatives, including those with trifluoromethyl groups, is a significant area of research due to their importance in medicinal chemistry. Shaameri et al. (2013) described a method for the synthesis of streptopyrrolidine from phenylalanine racemate, demonstrating the utility of stereocontrolled reduction in the creation of pyrrolidine derivatives (Shaameri et al., 2013).

Development of Enantiomerically Enriched Pyrrolidinones

Arzel et al. (1999) focused on creating enantiomerically enriched pyrrolidinones and pyrrolidines from chiral benzylic malonic acid esters, showcasing a rapid and competitive method via enol ether formation. This research highlights the potential of these compounds in the synthesis of complex molecules (Arzel et al., 1999).

Amino-Imino Tautomerism Studies

The study of amino-imino tautomerism in pyridine derivatives by Smrčková et al. (1994) adds to the understanding of the chemical behavior of pyrrolidine and related compounds, which is crucial for designing compounds with specific biological activities (Smrčková et al., 1994).

High Diastereoselectivity Synthesis

Ohkura et al. (2003) discovered a reaction producing diastereomeric pyrrolines with high kinetic diastereoselectivity, contributing to the field of stereoselective synthesis of trifluoromethyl-containing compounds (Ohkura et al., 2003).

Pharmaceutical Applications

Studies on pyrrolidine derivatives also extend to their pharmaceutical applications, including as calcium antagonists and in the synthesis of specific inhibitors for medical use, showcasing their versatility in drug development (Tamazawa et al., 1986).

Zukünftige Richtungen

Pyrrolidine derivatives are a versatile scaffold for the design of new compounds with different biological profiles . Therefore, future research could focus on the synthesis and functionalization of new pyrrolidine derivatives, including “®-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride”, to explore their potential applications in drug discovery .

Eigenschaften

IUPAC Name |

(2R)-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-4-2-9(3-5-10)8-12(11(18)19)6-1-7-17-12;/h2-5,17H,1,6-8H2,(H,18,19);1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTXKRXWSYGYJW-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375980 | |

| Record name | 2-{[4-(Trifluoromethyl)phenyl]methyl}-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

CAS RN |

1049728-08-6 | |

| Record name | 2-{[4-(Trifluoromethyl)phenyl]methyl}-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.